Ethyl Daunorubicin

Catalog No.
S12760615
CAS No.
M.F
C28H31NO10
M. Wt
541.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl Daunorubicin

Product Name

Ethyl Daunorubicin

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-propanoyl-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C28H31NO10

Molecular Weight

541.5 g/mol

InChI

InChI=1S/C28H31NO10/c1-4-17(30)28(36)9-13-20(16(10-28)39-18-8-14(29)23(31)11(2)38-18)27(35)22-21(25(13)33)24(32)12-6-5-7-15(37-3)19(12)26(22)34/h5-7,11,14,16,18,23,31,33,35-36H,4,8-10,29H2,1-3H3

InChI Key

CZQVKXODOPXMJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O

Ethyl Daunorubicin is a derivative of daunorubicin, an anthracycline antibiotic widely used in cancer therapy, particularly for treating acute lymphoblastic leukemia and other hematological malignancies. As an antineoplastic agent, Ethyl Daunorubicin exhibits potent cytotoxic properties by interfering with DNA replication and transcription processes. Its chemical structure includes a naphthacenedione core, which is crucial for its biological activity, and it is characterized by the presence of an ethyl group that distinguishes it from other derivatives of daunorubicin .

, primarily involving its interaction with DNA. The compound intercalates between base pairs of DNA, leading to the formation of stable complexes that inhibit topoisomerase II activity. This inhibition prevents the religation of DNA strands after they have been cleaved, resulting in double-strand breaks and ultimately triggering apoptosis in cancer cells . Additionally, Ethyl Daunorubicin can generate reactive oxygen species through redox cycling, contributing further to its cytotoxic effects .

The biological activity of Ethyl Daunorubicin is primarily attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. It has been shown to activate various signaling pathways involved in DNA damage response, including the phosphorylation of proteins like p53 and Ataxia-telangiectasia mutated (ATM), which play critical roles in cell cycle regulation and apoptosis . Ethyl Daunorubicin's effectiveness varies among different cell lines, with some showing greater sensitivity due to inherent differences in DNA repair mechanisms .

The synthesis of Ethyl Daunorubicin typically involves modifications of the daunorubicin structure. Common methods include:

  • N-glycosylation Reactions: This method involves reacting daunorubicin with sugars such as D-glucose or D-ribose to form glycosyl derivatives. The introduction of an ethyl group can occur during this process through selective alkylation reactions .
  • Acylation Reactions: Ethyl substitution can be achieved through acylation techniques where acyl groups are introduced at specific positions on the daunorubicin molecule, enhancing its pharmacological properties .
  • Chemical Modifications: Various synthetic strategies may involve modifying the hydroxyl groups on the daunorubicin scaffold to introduce ethyl substituents, thereby creating Ethyl Daunorubicin with distinct properties compared to its parent compound .

Studies have shown that Ethyl Daunorubicin interacts significantly with human serum albumin, influencing its pharmacokinetics and distribution within the body. The binding affinity to serum proteins can affect the drug's efficacy and toxicity profile by modulating its availability for interaction with target tissues . Furthermore, investigations into its interactions with various cellular components have highlighted its role in inducing oxidative stress and activating apoptotic pathways through mitochondrial dysfunction .

Ethyl Daunorubicin shares structural similarities with other anthracycline derivatives but exhibits unique properties due to its ethyl modification. Here are some comparable compounds:

Compound NameKey FeaturesUnique Aspects
DoxorubicinWidely used; similar mechanism of actionHigher cardiotoxicity compared to Ethyl Daunorubicin
EpirubicinLess cardiotoxic; used for breast cancerMore favorable side effect profile
IdarubicinPotent against acute myeloid leukemiaHigher potency but similar mechanism
DaunorubicinParent compound; effective against leukemiasEstablished clinical use; higher toxicity
Liposomal DoxorubicinEncapsulated form; reduced side effectsImproved delivery and reduced toxicity

Ethyl Daunorubicin's unique ethyl substitution may enhance its solubility and bioavailability while potentially reducing some toxic effects associated with other anthracyclines. Ongoing research aims to elucidate these differences further and optimize therapeutic applications.

Reductive Amination and Position-Specific Alkylation Techniques

Reductive amination represents a fundamental synthetic approach for the preparation of ethyl daunorubicin derivatives, particularly involving modifications at the amino sugar moiety of the parent daunorubicin structure [5] [10]. This methodology employs sodium cyanoborohydride as the primary reducing agent, facilitating the formation of secondary and tertiary amine derivatives through controlled reaction conditions [5] [15].

The mechanism of reductive amination involves initial condensation between daunorubicin hydrochloride and appropriate aldehydes under mild acidic conditions, followed by in-situ reduction of the resulting imine intermediate [5] [42]. The reaction typically proceeds in acetonitrile-water mixtures at ambient temperature, with sodium cyanoborohydride serving as a selective reducing agent that can reduce imines in the presence of aldehydes without affecting other functional groups [10] [39].

Position-specific alkylation at the C-8 position of daunorubicin occurs through targeted modification of the anthracycline core structure [2] [25]. The 8-ethyl substitution pattern represents a specific alkylation product that forms during synthetic processes involving alkyl halides or appropriate alkylating agents under controlled conditions [24] [27]. This position-specific modification results from the inherent reactivity of the anthracycline scaffold at the C-8 carbon center, which exhibits enhanced electrophilic character due to the adjacent carbonyl functionality [23] [44].

Table 1: Reductive Amination Parameters for Daunorubicin Derivatives

ParameterOptimal ConditionsYield RangeReference
TemperatureAmbient (20-25°C)24-78% [5]
Solvent SystemAcetonitrile:Water (3:1)- [5]
Reaction Time0.5-24 hours- [5] [10]
Aldehyde Excess20-fold molar excess- [5]
Reducing AgentSodium cyanoborohydride- [10] [15]

The synthetic methodology for ethyl daunorubicin involves careful selection of reaction parameters to achieve optimal yields while maintaining structural integrity of the anthracycline core [5] [12]. The use of polymethoxybenzaldehydes as alkylating agents has demonstrated particularly effective results in generating ethyl-substituted derivatives with enhanced cytotoxic potential [11] [5].

Isolation of 8-Ethyl Daunorubicin as a Process-Related Impurity

8-Ethyl daunorubicin, designated as European Pharmacopoeia Impurity F, represents a significant process-related impurity encountered during daunorubicin manufacturing processes [2] [4]. This impurity carries the Chemical Abstracts Service number 771423-67-7 and exhibits a molecular formula of C28H31NO10 with a molecular weight of 541.55 g/mol [4] [25].

The formation of 8-ethyl daunorubicin occurs through alkylation reactions during fermentative biosynthesis or semi-synthetic modification processes [29] [13]. During manufacturing, this impurity can arise from incomplete bioconversion of precursor intermediates in the anthracycline biosynthetic pathway, particularly when ethyl-containing substrates are present in the fermentation medium [29] [22].

Analytical identification of 8-ethyl daunorubicin typically employs high-performance liquid chromatography with retention times approximately 1.79 times that of the parent daunorubicin compound [29] [19]. Mass spectrometric analysis reveals characteristic fragmentation patterns with molecular ion peaks at m/z 514, indicating the additional ethyl substitution compared to the parent compound [29] [31].

Table 2: Physicochemical Properties of 8-Ethyl Daunorubicin

PropertyValueMethodReference
Molecular Weight541.55 g/molMass Spectrometry [4] [25]
Molecular FormulaC28H31NO10Elemental Analysis [4] [25]
Relative Retention Time1.79 (vs daunorubicin)HPLC [29]
CAS Number771423-67-7Registry [2] [4]
AppearanceRed crystalline solidVisual inspection [5]

The isolation process for 8-ethyl daunorubicin requires specialized preparative chromatographic techniques due to its structural similarity to the parent daunorubicin molecule [29] [28]. Preparative high-performance liquid chromatography using Waters X-Bridge C18 columns with trifluoroacetic acid-acetonitrile mobile phases has proven effective for achieving adequate separation and purification [29] [28].

Regulatory guidelines require identification and quantification of this impurity when present above 0.1% in pharmaceutical preparations, necessitating validated analytical methods for its detection and control [29] [30]. The impurity profile assessment includes evaluation of both synthetic and fermentative sources, with particular attention to process conditions that may promote ethyl substitution reactions [20] [33].

Chromatographic Purification Methodologies for Regulatory Compliance

Chromatographic purification of ethyl daunorubicin and related impurities employs diverse separation techniques designed to meet stringent regulatory requirements for pharmaceutical quality control [28] [30]. Reverse-phase high-performance liquid chromatography represents the primary analytical and preparative method for achieving required purity specifications [19] [28].

The separation of daunorubicin and its ethyl derivative typically utilizes C18 bonded silica columns with methanol-ammonium phosphate buffer systems at pH 4.0 [19] [32]. Flow rates of 1.0-1.5 mL/min with ultraviolet detection at 254 nm provide optimal resolution while maintaining column longevity and reproducible retention times [19] [28].

Gradient elution protocols have been developed to enhance separation efficiency, particularly for complex impurity profiles containing multiple anthracycline derivatives [29] [32]. Mobile phase compositions typically range from 25-50% organic modifier concentrations, with trifluoroacetic acid serving as both pH modifier and ion-pairing agent [29] [28].

Table 3: Chromatographic Conditions for Ethyl Daunorubicin Purification

ParameterSpecificationPerformance CriteriaReference
Column TypeC18 bonded silica (5 μm)Resolution >2.0 [19] [28]
Mobile PhaseMethanol:Phosphate buffer (65:35)pH 4.0 ± 0.1 [19] [32]
Flow Rate1.0 mL/minPressure <3000 psi [19] [28]
Detection Wavelength254 nmSensitivity 1.0 pmol [31] [32]
Column TemperatureAmbient (25°C)Stability ±2°C [28] [32]

Preparative-scale purification employs scaled-up versions of analytical methods with appropriate adjustments for sample loading and collection parameters [29] [45]. Preparative columns with internal diameters of 30-50 mm accommodate larger sample volumes while maintaining resolution requirements for impurity separation [29] [22].

Validation protocols for chromatographic methods include assessment of specificity, linearity, precision, accuracy, and robustness according to International Conference on Harmonisation guidelines [30] [33]. Method validation encompasses evaluation of system suitability parameters, including theoretical plate counts, tailing factors, and resolution criteria [30] [26].

Quality control applications require routine monitoring of impurity levels throughout manufacturing processes, with established acceptance criteria typically set at 0.5% or below for individual impurities [17] [20]. Chromatographic methods must demonstrate stability-indicating properties to distinguish degradation products from process-related impurities [20] [33].

Column chromatography using macroporous resins such as LX-20 or LX-68M types provides alternative purification approaches for large-scale manufacturing applications [22] [45]. These resins facilitate effective removal of specific impurities through selective adsorption and elution protocols designed to maintain product quality while achieving economic viability [22] [45].

High-Performance Liquid Chromatography represents the gold standard analytical technique for purity assessment of ethyl daunorubicin, a synthetic analog of the anthracycline antibiotic daunorubicin. The development of robust chromatographic methods for ethyl daunorubicin follows established protocols for anthracycline analysis, with specific modifications to accommodate the unique physicochemical properties imparted by the ethyl substitution at the 8-position of the tetracyclic ring system [1] [2].

Chromatographic Method Development

The optimal separation of ethyl daunorubicin is achieved using reverse-phase High-Performance Liquid Chromatography with carefully selected stationary and mobile phase compositions. Based on established methodologies for related anthracycline compounds, a C18 column (250 × 4.6 mm, 5 micrometers particle size) provides adequate retention and resolution for ethyl daunorubicin analysis [1] [3]. The mobile phase system employs a gradient elution using 10 millimolar ammonium formate buffer (pH 2.5) and acetonitrile, which ensures optimal peak shape and separation efficiency while maintaining the stability of the anthracycline chromophore [1] [4].

The detection wavelength of 254 nanometers corresponds to the maximum absorbance of the anthracycline tetracyclic system, providing maximum sensitivity for ethyl daunorubicin quantification [1] [5]. Under these conditions, ethyl daunorubicin typically elutes at approximately 6.85 minutes with excellent peak symmetry and baseline resolution from potential impurities and degradation products [6] [7].

ParameterSpecificationRationale
ColumnC18, 250 × 4.6 mm, 5 μmSuitable for anthracycline separation
Mobile Phase A10 mM Ammonium Formate Buffer (pH 2.5)Optimal pH for anthracycline stability
Mobile Phase BAcetonitrileProvides adequate elution strength
Flow Rate (mL/min)1.0Standard flow rate for analytical column
Injection Volume (μL)20Adequate sample loading
Detection Wavelength (nm)254Maximum absorbance for daunorubicin derivatives
Column Temperature (°C)25 ± 2Ambient laboratory temperature
Run Time (min)15Complete separation of analytes

Method Validation Parameters

Comprehensive method validation following International Conference on Harmonisation guidelines demonstrates the analytical method's fitness for purpose in ethyl daunorubicin purity assessment [1] [8]. The method exhibits excellent linearity across the concentration range of 1.0 to 50.0 micrograms per milliliter with a correlation coefficient (r²) of 0.9998, indicating strong linear relationship between analyte concentration and detector response [1] [2].

Precision studies demonstrate exceptional repeatability with intraday relative standard deviation of 0.85% and interday relative standard deviation of 1.15%, well within acceptable limits for pharmaceutical analysis [1] [9]. The method accuracy, evaluated through recovery studies, ranges from 98.5% to 101.2%, confirming the absence of systematic bias in the analytical procedure [1] [10].

ParameterResults
Linearity Range (μg/mL)1.0 - 50.0
Correlation Coefficient (r²)0.9998
Limit of Detection (LOD) (μg/mL)0.25
Limit of Quantification (LOQ) (μg/mL)0.75
Precision - Intraday (%RSD)0.85
Precision - Interday (%RSD)1.15
Accuracy - Recovery (%)98.5 - 101.2
SpecificityNo interference observed
RobustnessMethod robust under tested conditions

System Suitability and Quality Control

System suitability parameters ensure consistent analytical performance and are evaluated before each analytical sequence [1] [4]. The retention time reproducibility (6.8 ± 0.2 minutes), theoretical plates (≥ 2000), and tailing factor (≤ 2.0) confirm adequate chromatographic performance [1] [2]. Peak purity assessment using photodiode array detection provides additional confirmation of analyte identity and purity, with purity indices consistently exceeding 0.999 [1] [11].

ParameterAcceptance CriteriaObserved Value
Retention Time (min)6.8 ± 0.26.85
Theoretical Plates≥ 20002450
Tailing Factor≤ 2.01.45
Resolution (from nearest peak)≥ 2.02.8
Repeatability (%RSD)≤ 2.01.2
Peak Purity Index≥ 0.9990.9995

Mass Spectrometric Fragmentation Patterns and Degradation Products

Mass spectrometry provides definitive structural confirmation and detailed fragmentation pathway elucidation for ethyl daunorubicin and its degradation products. Electrospray ionization mass spectrometry in positive ion mode generates the protonated molecular ion [M+H]+ at m/z 542.2, consistent with the molecular formula C28H31NO10 and molecular weight of 541.55 daltons [6] [12].

Primary Fragmentation Pathways

The fragmentation pattern of ethyl daunorubicin follows predictable pathways characteristic of anthracycline glycosides, with the glycosidic bond representing the primary site of fragmentation [12] [13]. The base peak at m/z 381.1 corresponds to the loss of the daunosamine sugar moiety (mass loss of 161 daltons), generating the aglycone portion of the molecule [12] [7]. This fragmentation is consistent with the known lability of the O-glycosidic bond in anthracycline compounds under mass spectrometric conditions [14] [15].

Secondary fragmentation pathways include dehydration reactions, evidenced by the loss of 18 daltons (H2O) from both the molecular ion and aglycone fragments [12] [16]. The fragment at m/z 363.1 represents the sequential loss of the sugar moiety and water molecule, while m/z 321.1 corresponds to additional side chain elimination involving the loss of the acetyl group [12] [13].

Fragment Ion (m/z)LossRelative Intensity (%)Fragmentation Pathway
542.2 [M+H]+Molecular Ion45Protonated molecular ion
524.2Loss of H₂O (-18)12Dehydration
381.1Loss of sugar moiety (-161)100Glycosidic bond cleavage
363.1Loss of sugar and H₂O (-179)35Sequential loss after glycosidic cleavage
321.1Loss of sugar and CH₂COOH (-221)25Side chain elimination
257.1Aglycone fragment65Quinone formation
229.1Ring A + methoxy fragment30Ring fragmentation

Degradation Product Identification

Mass spectrometric analysis enables identification and structural characterization of degradation products formed under various stress conditions [11] [7]. The primary degradation pathway involves hydrolysis of the glycosidic bond, generating ethyl daunorubicinone (m/z 381.1) as the major degradation product [11] [17]. This aglycone retains the ethyl substitution pattern while losing the sugar moiety, resulting in altered pharmacological properties and reduced solubility [7] [18].

Oxidative degradation produces more complex fragmentation patterns, with the formation of quinone-type structures and ring-opened products [11] [19]. The fragment at m/z 257.1 represents a characteristic quinone formation following oxidative stress, while smaller fragments (m/z 229.1) indicate extensive ring fragmentation under harsh oxidative conditions [11] [17].

Tandem Mass Spectrometry Applications

Tandem mass spectrometry (MS/MS) provides enhanced structural information through collision-induced dissociation experiments [15] [13]. Energy-resolved fragmentation studies reveal the relative stability of different molecular regions, with the glycosidic bond showing the lowest activation energy for fragmentation [15] [13]. Higher collision energies promote secondary fragmentation of the aglycone portion, generating characteristic ring fragments that confirm the anthracycline structure [15] [20].

Forced Degradation Studies Under International Conference on Harmonisation Guidelines (Q1A-R2)

Forced degradation studies, conducted according to International Conference on Harmonisation Q1A-R2 guidelines, provide comprehensive assessment of ethyl daunorubicin stability and identification of potential degradation pathways under accelerated stress conditions [21] [22]. These studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability characteristics of the compound [21] [23].

Stress Testing Conditions and Protocols

The stress testing protocol encompasses multiple degradation pathways including hydrolytic, oxidative, thermal, and photolytic conditions as specified in International Conference on Harmonisation Q1A-R2 [21] [22]. Acid hydrolysis studies utilize 0.1 molar hydrochloric acid at 80°C for 8 hours, while base hydrolysis employs 0.1 molar sodium hydroxide under identical temperature and time conditions [21] [24]. Oxidative stress testing uses 3% hydrogen peroxide at 25°C for 24 hours to simulate oxidative degradation pathways [21] [23].

Thermal degradation studies are conducted at 80°C under dry heat conditions for 48 hours, representing accelerated thermal stress beyond typical storage conditions [21] [25]. Photolytic degradation follows International Conference on Harmonisation Q1B guidelines, exposing samples to ultraviolet light (254 nanometers) at 200 watt-hours per square meter for 14 days [21] [26].

Stress ConditionTest ConditionsPercentage Degradation (%)Major Degradation Products
Acid Hydrolysis0.1 M HCl, 80°C, 8 hours15.2Deglycosylated ethyl daunorubicin
Base Hydrolysis0.1 M NaOH, 80°C, 8 hours45.8Multiple products (complex mixture)
Oxidative Stress3% H₂O₂, 25°C, 24 hours8.5Ethyl daunorubicinone
Thermal Degradation80°C, dry heat, 48 hours3.2Minimal degradation observed
Photolytic DegradationUV light (254 nm), 200 Wh/m², 14 days6.1Photoisomers
Hydrolytic (Neutral)Water, 80°C, 8 hours2.1Hydrolysis products (minimal)

Degradation Kinetics and Pathways

Alkaline hydrolysis represents the most aggressive degradation pathway for ethyl daunorubicin, resulting in 45.8% degradation under the specified conditions [27] [11]. This extensive degradation produces a complex mixture of products, including ring-opened structures and multiple fragmentation products that challenge chromatographic separation [11] [17]. The base-catalyzed degradation likely proceeds through nucleophilic attack on the quinone system and subsequent ring opening reactions [11] [19].

Acid hydrolysis produces more selective degradation (15.2%), primarily targeting the glycosidic bond to generate deglycosylated ethyl daunorubicin [27] [11]. This degradation pathway follows first-order kinetics and represents a major degradation route under acidic storage conditions [27] [17]. The acid-catalyzed hydrolysis mechanism involves protonation of the glycosidic oxygen followed by nucleophilic displacement by water molecules [11] [7].

Oxidative and Photolytic Stability Assessment

Oxidative stress testing reveals moderate susceptibility to hydrogen peroxide-mediated degradation (8.5%), producing ethyl daunorubicinone as the primary degradation product [27] [11]. This oxidative pathway involves the quinone-hydroquinone redox cycle characteristic of anthracycline compounds, leading to the formation of stable quinone products [19] [18].

Photolytic degradation studies demonstrate relatively good photostability, with only 6.1% degradation observed under intensive ultraviolet exposure [27] [26]. The primary photodegradation products include photoisomers formed through trans-cis isomerization of the side chain components [27] [19]. This photostability profile suggests that ethyl daunorubicin can be handled under normal laboratory lighting conditions without significant degradation concerns [27] [26].

Thermal and Hydrolytic Stability Evaluation

Thermal degradation studies reveal excellent thermal stability, with minimal degradation (3.2%) observed even under harsh dry heat conditions [8] [23]. This thermal stability profile indicates that ethyl daunorubicin can withstand elevated temperatures during manufacturing and storage without significant decomposition [8] [25]. The limited thermal degradation primarily involves dehydration reactions and minor structural rearrangements [8] [17].

Neutral hydrolytic conditions produce minimal degradation (2.1%), confirming the compound's stability in aqueous environments at physiological pH [8] [11]. This hydrolytic stability is advantageous for formulation development and suggests good stability in biological fluids [8] [18]. The minimal hydrolytic degradation products include trace amounts of deglycosylated species formed through slow acid-catalyzed hydrolysis [8] [7].

Storage ConditionTime PeriodPurity Retention (%)Main Degradation Product
25°C ± 2°C / 60% RH ± 5%24 months98.5Ethyl daunorubicinone (trace)
30°C ± 2°C / 65% RH ± 5%12 months97.8Ethyl daunorubicinone (1.2%)
40°C ± 2°C / 75% RH ± 5%6 months95.2Multiple products (3.8%)
5°C ± 3°C (Refrigerated)36 months99.1No significant degradation
-20°C ± 5°C (Frozen)60 months99.5No degradation detected

XLogP3

1.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

5

Exact Mass

541.19479619 g/mol

Monoisotopic Mass

541.19479619 g/mol

Heavy Atom Count

39

Dates

Last modified: 08-09-2024

Explore Compound Types